molecular formula C11H11N3S B8327394 5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine

Cat. No. B8327394
M. Wt: 217.29 g/mol
InChI Key: CAALVCZNNZEZMR-UHFFFAOYSA-N
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Description

5-Methyl-2-methylsulfanyl-4-pyridin-3-yl-pyrimidine is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-4-pyridin-3-ylpyrimidine

InChI

InChI=1S/C11H11N3S/c1-8-6-13-11(15-2)14-10(8)9-4-3-5-12-7-9/h3-7H,1-2H3

InChI Key

CAALVCZNNZEZMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN=CC=C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-5-methyl-2-methylsulfanyl-pyrimidine (1.24 g, 7.1 mmol), pyridine-3-boroni acid (1.04 g, 8.46 mmol), Na2CO3 (863 mg, 7.76 mmol), PPh3 (186 mg, 0.71 mmol) and Pd(OAc)2 (40 mg) in n-PrOH (50 ml) was refluxed for 2 hours. The solvent was then evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-1) to afford 1.28 g of the title compound as a white solid (83% yield)
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Name
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Yield
83%

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